Ethyl 4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazole-5-carboxylate
Description
Ethyl 4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a nitro-substituted phenyl group at position 4 of the thiazole ring and a phenylamino group at position 2. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the electron-withdrawing nitro group at the 4-position and the phenylamino substituent at the 2-position likely influences the compound’s electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
ethyl 2-anilino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-2-25-17(22)16-15(12-8-10-14(11-9-12)21(23)24)20-18(26-16)19-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQPLKUYPKACQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with thiourea to form 4-(4-nitrophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylamino group can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The structural and functional properties of thiazole derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with key analogues:
a. Ethyl 4-[(4-Chlorophenoxy)Methyl]-2-(4-Nitrophenyl)-1,3-Thiazole-5-Carboxylate ()
- Structure: Features a 4-nitrophenyl group at position 2 and a 4-chlorophenoxymethyl group at position 4.
- Crystallography : Crystal structure analysis (P1 space group) reveals dihedral angles between the thiazole ring and pendant aromatic groups (72.14° for chlorophenyl in molecule A), influencing molecular packing via weak C–H⋯O interactions .
b. Ethyl 4-(4-Nitrophenyl)-2-Oxo-2,3-Dihydrothiazole-5-Carboxylate ()
- Structure: Contains a 4-nitrophenyl group at position 4 but replaces the phenylamino group with a 2-oxo moiety.
- Properties: The oxo group reduces aromaticity, increasing polarity and hydrogen-bonding capacity. Molecular weight is 294.28 g/mol, lower than the target compound due to the absence of the phenylamino substituent .
c. Ethyl 2-(Phenylamino)-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate ()
- Structure : Trifluoromethyl group at position 4 instead of 4-nitrophenyl.
d. Ethyl 4-Methyl-2-[(3-Nitrobenzoyl)Amino]-1,3-Thiazole-5-Carboxylate ()
- Structure: Nitrobenzoyl amino group at position 2 and methyl at position 4.
- Biological Relevance : The nitrobenzoyl group may enhance binding to enzymes or receptors due to its planar structure and charge distribution .
Physical and Chemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
